molecular formula C25H30ClN5O3 B11190945 2-(1-{[4-(3-chlorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(3-methylphenyl)acetamide

2-(1-{[4-(3-chlorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(3-methylphenyl)acetamide

Cat. No.: B11190945
M. Wt: 484.0 g/mol
InChI Key: MMMIYTLLDXMPSC-UHFFFAOYSA-N
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Description

2-(1-{[4-(3-chlorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(3-methylphenyl)acetamide is a complex organic compound that features a piperazine ring substituted with a chlorophenyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{[4-(3-chlorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(3-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Chlorophenyl Group: The piperazine ring is then reacted with 3-chlorobenzyl chloride in the presence of a base to introduce the chlorophenyl group.

    Acetylation: The substituted piperazine is acetylated using acetic anhydride or acetyl chloride.

    Formation of the Final Compound: The acetylated piperazine is then reacted with 3-methylphenylamine to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the acetamide moiety.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols or amines can be formed.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1-{[4-(3-chlorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-{[4-(3-chlorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(4-methylphenyl)acetamide
  • 2-(1-{[4-(3-chlorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(2-methylphenyl)acetamide
  • 2-(1-{[4-(4-chlorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(3-methylphenyl)acetamide

Uniqueness

The uniqueness of 2-(1-{[4-(3-chlorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(3-methylphenyl)acetamide lies in its specific substitution pattern and the presence of both piperazine and acetamide moieties. This combination of structural features may confer unique pharmacological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C25H30ClN5O3

Molecular Weight

484.0 g/mol

IUPAC Name

2-[1-[2-[4-(3-chlorophenyl)piperazin-1-yl]acetyl]-3-oxopiperazin-2-yl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C25H30ClN5O3/c1-18-4-2-6-20(14-18)28-23(32)16-22-25(34)27-8-9-31(22)24(33)17-29-10-12-30(13-11-29)21-7-3-5-19(26)15-21/h2-7,14-15,22H,8-13,16-17H2,1H3,(H,27,34)(H,28,32)

InChI Key

MMMIYTLLDXMPSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC2C(=O)NCCN2C(=O)CN3CCN(CC3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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